4-硝基苯基β-D-半乳呋喃糖苷

描述

4-Nitrophenyl beta-D-galactofuranoside is a widespread component of cell wall polysaccharides in bacteria, protozoa, and fungi, but it is totally absent in mammals . It is a convenient substrate for β-Galactofuranosidase .

Synthesis Analysis

The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves stirring galactose at 70°C in pyridine for 1 hour, followed by acetylation with acetic anhydride for 12 hours .Molecular Structure Analysis

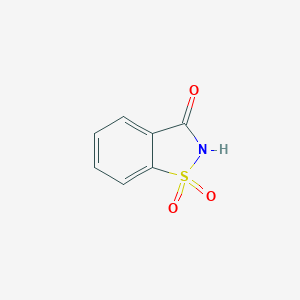

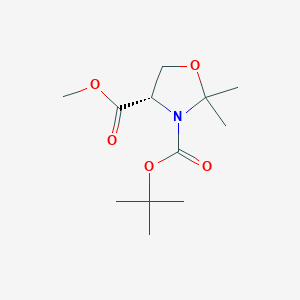

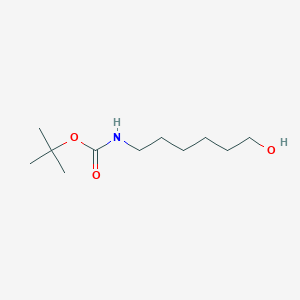

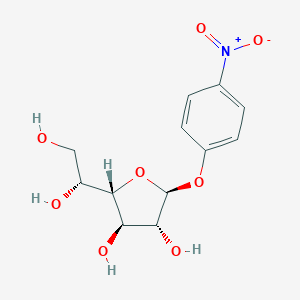

The molecular formula of 4-nitrophenyl beta-D-galactofuranoside is C12H15NO8 . It is an organic compound containing a phenolic structure attached to a glycosyl moiety .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenyl (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis

4-Nitrophenyl beta-D-galactofuranoside is a white to light yellow crystalline powder . It has a molecular weight of 301.25 .科学研究应用

Enzyme Activity Measurement

4-Nitrophenyl beta-D-galactofuranoside is used as a substrate for the measurement of enzyme activity. Specifically, it is used to measure the activity of β-D-galactofuranosidase (Gal f -ase) and α-L-arabinofuranosidase (Ara f -ase) in various organisms .

Microbial Identification

This compound is used in the identification of microbial species. For instance, a strain of Streptomyces species was identified by its ability to exhibit Gal f -ase activity for 4-nitrophenyl β-D-galactofuranoside .

Genomic Research

4-Nitrophenyl beta-D-galactofuranoside is used in genomic research. It was used in the search for a Gal f -ase gene in soil samples, leading to the discovery of a Streptomyces species that exhibits Gal f -ase activity .

Biochemical Analysis

This compound is used in biochemical analysis. It was used in the characterization of a novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces species .

Chemotherapeutic Strategies

β-D-Galactofuranosyl units (β-d-Galf) are constituents of microorganisms, some of them pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus . Since Galf has never been found in mammals, its biosynthesis and metabolism are good targets for chemotherapeutic strategies .

Synthesis of Useful Substrates

4-Nitrophenyl beta-D-galactofuranoside is used in the synthesis of useful substrates for β-d-Galactofuranosidases studies .

作用机制

Target of Action

The primary target of 4-Nitrophenyl Beta-D-Galactofuranoside, also known as 4-Nitrophenylgalactofuranoside, is the enzyme β-D-Galactofuranosidase . This enzyme is responsible for the degradation of Galactofuranosyl (Galf) containing glycoconjugates in certain species .

Mode of Action

4-Nitrophenyl Beta-D-Galactofuranoside acts as a substrate for β-D-Galactofuranosidase . The enzyme cleaves the compound, releasing a galactose residue . This interaction results in the degradation of Galf-containing glycoconjugates .

Biochemical Pathways

The action of 4-Nitrophenyl Beta-D-Galactofuranoside affects the metabolic pathways involving Galf-containing glycoconjugates . These glycoconjugates are constituents of microorganisms, some of which are pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus . The degradation of these glycoconjugates by β-D-Galactofuranosidase, facilitated by 4-Nitrophenyl Beta-D-Galactofuranoside, can disrupt the normal functioning of these organisms .

Pharmacokinetics

Given its role as a substrate for β-d-galactofuranosidase, it can be inferred that the compound is likely to be metabolized by this enzyme .

Result of Action

The action of 4-Nitrophenyl Beta-D-Galactofuranoside results in the degradation of Galf-containing glycoconjugates . This can have significant molecular and cellular effects, particularly in the microorganisms that contain these glycoconjugates . The disruption of these glycoconjugates can potentially inhibit the growth and survival of these organisms .

Action Environment

The action of 4-Nitrophenyl Beta-D-Galactofuranoside is influenced by environmental factors such as pH . The optimal pH for the action of the β-D-Galactofuranosidase enzyme, which metabolizes the compound, is 5.5 . Therefore, the efficacy and stability of 4-Nitrophenyl Beta-D-Galactofuranoside may vary depending on the pH of its environment .

安全和危害

未来方向

Since β-D-Galactofuranosyl units (β-d-Galf) are constituents of microorganisms, some of them pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus, its biosynthesis and metabolism are good targets for chemotherapeutic strategies .

属性

IUPAC Name |

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNVZDXEMOJCW-PZWNZHSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905638 | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl beta-D-galactofuranoside | |

CAS RN |

100645-45-2 | |

| Record name | 4-Nitrophenylgalactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。